An In-depth Technical Guide to the Physiological Concentrations of (L)-Suberyl Carnitine in Human Plasma
An In-depth Technical Guide to the Physiological Concentrations of (L)-Suberyl Carnitine in Human Plasma
This guide provides a comprehensive overview of (L)-Suberyl Carnitine, a key biomarker in the diagnosis of certain metabolic disorders. Tailored for researchers, scientists, and professionals in drug development, this document delves into its physiological concentrations in human plasma, its biochemical significance, and the analytical methodologies for its precise quantification.
Introduction to (L)-Suberyl Carnitine (C8-DC)
(L)-Suberyl Carnitine, also known as suberylcarnitine or C8-DC (dicarboxylic carnitine), is an acylcarnitine ester. Acylcarnitines are crucial for energy metabolism, specifically in the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. While the β-oxidation of straight-chain fatty acids is the primary energy-generating pathway, alternative routes such as ω-oxidation become significant when β-oxidation is impaired.
(L)-Suberyl Carnitine is a product of the ω-oxidation of medium-chain fatty acids. This pathway, primarily active in the smooth endoplasmic reticulum of the liver and kidneys, serves as a salvage pathway when the primary β-oxidation process is defective[1][2]. The resulting dicarboxylic acids can then be esterified to carnitine, forming dicarboxylic acylcarnitines like (L)-Suberyl Carnitine, which are then released into circulation.
Physiological Concentrations of (L)-Suberyl Carnitine in Human Plasma
In healthy individuals, the concentration of (L)-Suberyl Carnitine in plasma is typically very low, reflecting the minor role of ω-oxidation under normal physiological conditions. Elevated levels are indicative of underlying metabolic dysregulation.
| Analyte | Specimen | Age Group | Physiological Concentration Range |
| (L)-Suberyl Carnitine (C8-DC) | Plasma | All | 0 - 0.08 µmol/L[3] |
| (L)-Suberyl Carnitine (C8-DC) | Plasma | All | < 0.15 nmol/mL[4] |
Note on Units: The concentration is presented in both micromoles per liter (µmol/L) and nanomoles per milliliter (nmol/mL). 1 µmol/L is equivalent to 1 nmol/mL.
Clinical Significance: A Biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
The primary clinical relevance of elevated (L)-Suberyl Carnitine lies in its role as a secondary biomarker for inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[5][6][7]. MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy[6].
In individuals with MCAD deficiency, the blockage of β-oxidation leads to an accumulation of medium-chain fatty acyl-CoAs. This accumulation shunts these fatty acids towards the ω-oxidation pathway, resulting in an overproduction of dicarboxylic acids, including suberic acid. Suberic acid is then esterified to carnitine, leading to a significant increase in the plasma concentration of (L)-Suberyl Carnitine[5]. Therefore, the quantification of (L)-Suberyl Carnitine, in conjunction with other acylcarnitines like octanoylcarnitine (C8), is a critical component of newborn screening and diagnostic testing for MCAD deficiency[7][8].
Biochemical Pathway of (L)-Suberyl Carnitine Formation in MCAD Deficiency
Caption: Biochemical pathway of (L)-Suberyl Carnitine formation in MCAD deficiency.
Quantification of (L)-Suberyl Carnitine in Human Plasma: A Detailed LC-MS/MS Protocol
The gold standard for the accurate and sensitive quantification of (L)-Suberyl Carnitine in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesized, field-proven methodology based on established principles for acylcarnitine analysis[9][10][11][12].
Experimental Workflow
Caption: Experimental workflow for the quantification of (L)-Suberyl Carnitine.
Step-by-Step Methodology
1. Sample Preparation
-
Rationale: This initial phase is critical for removing interfering substances from the plasma matrix and preparing the analyte for sensitive detection.
-
Protocol:
-
To 50 µL of human plasma, add 10 µL of an internal standard solution containing a stable isotope-labeled analog of suberylcarnitine (e.g., d3-Suberylcarnitine) in methanol. The internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response.
-
Add 200 µL of ice-cold methanol to precipitate plasma proteins. Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization (Butylation)
-
Rationale: Butylation of the carboxyl groups of dicarboxylic acylcarnitines, like suberylcarnitine, increases their hydrophobicity and improves their chromatographic retention on reversed-phase columns. It also enhances their ionization efficiency in the mass spectrometer, leading to improved sensitivity[9].
-
Protocol:
-
To the dried residue, add 100 µL of 3N butanolic-HCl (prepared by bubbling HCl gas through n-butanol or by carefully adding acetyl chloride to n-butanol).
-
Seal the tubes and incubate at 65°C for 20 minutes.
-
After incubation, evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
3. LC-MS/MS Analysis
-
Rationale: This step separates (L)-Suberyl Carnitine from other components in the sample and then detects and quantifies it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the butylated acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Butylated (L)-Suberyl Carnitine (C8-DC):
-
Precursor Ion (Q1): The protonated molecular ion [M+H]+ of the dibutyl ester of suberylcarnitine. The molecular weight of suberylcarnitine is 317.4 g/mol . The dibutyl ester adds two butyl groups (C4H9), each with a mass of 57.1 g/mol , and removes two hydrogens. The resulting molecular weight is approximately 431.6 g/mol . The protonated precursor ion would be m/z 432.6.
-
Product Ion (Q3): A characteristic fragment ion of carnitine, which is typically m/z 85.1[9].
-
Collision Energy (CE): This will need to be optimized for the specific instrument but will be in the range of 20-40 eV.
-
-
MRM Transition for Internal Standard (e.g., d3-dibutyl-Suberylcarnitine):
-
Precursor Ion (Q1): m/z 435.6
-
Product Ion (Q3): m/z 85.1
-
-
4. Data Analysis and Quantification
-
Rationale: To determine the concentration of (L)-Suberyl Carnitine in the unknown plasma samples.
-
Protocol:
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of (L)-Suberyl Carnitine (and a constant concentration of the internal standard) that have undergone the same sample preparation procedure.
-
The peak area ratio of the analyte to the internal standard is plotted against the known concentration of the calibration standards.
-
The concentration of (L)-Suberyl Carnitine in the unknown plasma samples is then calculated from the linear regression of the calibration curve.
-
Conclusion
The quantification of (L)-Suberyl Carnitine in human plasma is a powerful tool in the investigation of inborn errors of metabolism, particularly MCAD deficiency. Its low physiological concentration makes its elevation a sensitive and specific indicator of metabolic distress. The LC-MS/MS methodology detailed in this guide provides the necessary sensitivity and specificity for its reliable measurement in a clinical and research setting. Understanding the biochemical basis of its formation and its physiological concentrations is paramount for the accurate interpretation of analytical results and for advancing our knowledge of metabolic diseases.
References
-
Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. (2025). The Medical Biochemistry Page. [Link]
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1253–1263. [Link]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. (2025). Medscape. [Link]
-
Medium-chain acyl-coenzyme A dehydrogenase deficiency. (2023). Wikipedia. [Link]
-
Suberyl (C8-DC) - Acylcarnitine Profile, Plasma - Lab Results explained. (n.d.). HealthMatters.io. [Link]
-
Omega Oxidation of Fatty Acids. (n.d.). BYJU'S. [Link]
-
Vockley, J., & Whiteman, D. A. (2022). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
-
Turgeon, C. T., Magera, M. J., & Rinaldo, P. (2013). A rapid UPLC–MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 405(2-3), 963–973. [Link]
-
Li, W., & Cohen, L. H. (2005). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers for β-oxidation. Rapid Communications in Mass Spectrometry, 19(23), 3434–3440. [Link]
-
Omega oxidation. (2023). Wikipedia. [Link]
-
Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Analytical Chemistry, 89(17), 9031–9039. [Link]
-
Bruce, S., & Gaugue, I. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (2023). Restek. [Link]
-
Omega Oxidation of Fatty Acids: Steps & Significance. (2023). Allen Institute. [Link]
-
Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. (2023). Microbe Notes. [Link]
-
Flanagan, J. L., Simmons, P. A., Vehovec, J., Pryor, P. I., & Simmons, D. L. (2010). Determination of the Reference Range of Endogenous Plasma Carnitines in Healthy Adults. Annals of Clinical Biochemistry, 47(Pt 3), 257–263. [Link]
-
Omega Oxidation for Fatty Acids. (2019). YouTube. [Link]
-
Hartl, M., & Kienberger, H. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE, 14(8), e0221342. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (2024). RTI International. [Link]
-
Acylcarnitine Normal Ranges. (n.d.). University of Utah Health. [Link]
-
Acylcarnitine Profile. (n.d.). University of Iowa Health Care. [Link]
-
Karami, H., Shafaat, M., & Alaei, M. (2019). Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS. Iranian Journal of Pediatrics, 29(6), e93026. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. Suberyl (C8-DC) - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. uncmedicalcenter.org [uncmedicalcenter.org]
- 5. Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 7. revvity.com [revvity.com]
- 8. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. msacl.org [msacl.org]
- 12. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
